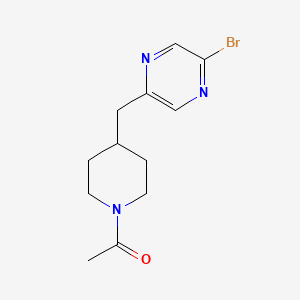
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone
描述
. This compound is characterized by its unique chemical structure, which includes a bromopyrazine moiety linked to a piperidine ring via a methylene bridge.
准备方法
The synthesis of 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 5-bromopyrazine-2-carbaldehyde with piperidine in the presence of a reducing agent to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects.
相似化合物的比较
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
生物活性
1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN3O
- Molecular Weight : 284.16 g/mol
Biological Activity Overview
Research indicates that compounds containing bromopyrazine moieties often exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that bromopyrazine derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could exhibit similar activity.
Antitumor Activity
Recent investigations into pyrazole and pyrazine derivatives indicate their potential as anticancer agents. A study highlighted the ability of related compounds to inhibit tumor growth in vitro and in vivo models, particularly against colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazine derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors may contribute to its pharmacological effects.
- Cellular Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study (2020) | Demonstrated that bromopyrazine derivatives inhibited growth of Staphylococcus aureus and Escherichia coli. |
| Anticancer Research (2021) | Showed that pyrazine derivatives induced apoptosis in colorectal cancer cells with IC50 values indicating potency comparable to standard chemotherapeutics. |
| Inflammation Model (2022) | Found that a related compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting anti-inflammatory potential. |
属性
IUPAC Name |
1-[4-[(5-bromopyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-9(17)16-4-2-10(3-5-16)6-11-7-15-12(13)8-14-11/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFLWYKTCFTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















